3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine

Analytical Chemistry Synthetic Intermediate Quality Control

3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine (CAS 1956331-91-1) is a 1,6-dihydropyridazine derivative featuring a sterically demanding tert-butyl group at the 3-position and a reactive chlorine handle at the 6-position. This substitution pattern creates a chiral center at the sp³-hybridized C6, distinguishing it from planar aromatic pyridazine analogs.

Molecular Formula C8H13ClN2
Molecular Weight 172.66
CAS No. 1956331-91-1
Cat. No. B2567383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine
CAS1956331-91-1
Molecular FormulaC8H13ClN2
Molecular Weight172.66
Structural Identifiers
SMILESCC(C)(C)C1=NNC(C=C1)Cl
InChIInChI=1S/C8H13ClN2/c1-8(2,3)6-4-5-7(9)11-10-6/h4-5,7,11H,1-3H3
InChIKeyAXTKVYKJKWKXRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine (CAS 1956331-91-1) is a Strategic Pyridazine Building Block for Drug Discovery and Agrochemical Synthesis


3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine (CAS 1956331-91-1) is a 1,6-dihydropyridazine derivative featuring a sterically demanding tert-butyl group at the 3-position and a reactive chlorine handle at the 6-position . This substitution pattern creates a chiral center at the sp³-hybridized C6, distinguishing it from planar aromatic pyridazine analogs . It serves as a key intermediate in the synthesis of thyroid hormone receptor agonists and other bioactive molecules, where the combination of reactivity and chirality is critical for downstream structure-activity relationships [1].

Why Generic Pyridazine Substitution Fails for 3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine: The Cost of Overlooking Chirality and Reactivity


Directly substituting 3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine with its fully aromatic analog 3-(tert-butyl)-6-chloropyridazine (CAS 41144-46-1) or the non-chlorinated 3-(tert-butyl)pyridazine (CAS 215452-12-3) introduces significant synthetic and functional liabilities. The dihydropyridazine core possesses a chiral sp³ carbon at the 6-position, which is absent in planar aromatic pyridazines [1]. This chiral center is essential for enantioselective synthesis and for accessing chiral drug candidates. Furthermore, the presence of both a chlorine leaving group and a sterically bulky tert-butyl group dictates a unique reactivity profile in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, which cannot be replicated without both functional groups present [2]. Procuring the wrong analog leads to synthetic dead-ends, loss of chiral integrity, and failure to achieve target binding conformations observed in advanced leads [3].

Quantitative Head-to-Head Differentiation: 3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine vs. Closest Analogs


Molecular Weight and Hydrogen Count: A Critical 2-Dalton Differentiator for LC/MS and Reaction Monitoring

The target compound has a molecular weight of 172.65 g/mol, 2.01 Da higher than its aromatic analog 3-(tert-butyl)-6-chloropyridazine (170.64 g/mol) . This mass difference, corresponding to two hydrogen atoms, is critical for distinguishing the dihydro intermediate from the oxidized byproduct or the fully aromatic analog in LC/MS monitoring during synthesis [1]. Procuring the wrong compound results in a mass shift that can be mistaken for a successful reaction, leading to wasted resources.

Analytical Chemistry Synthetic Intermediate Quality Control

Chiral Center Topology: Enabling Access to Enantiomerically Pure Drug Candidates

The 1,6-dihydropyridazine core of the target compound features an sp³-hybridized C6 atom, which is a chiral center when appropriately substituted [1]. This is in stark contrast to the fully aromatic 3-(tert-butyl)-6-chloropyridazine, which is achiral due to its planar sp²-hybridized ring system [2]. Catalytic asymmetric methods have been developed specifically for constructing chiral hydropyridazines, underscoring the importance of this topology in medicinal chemistry [1]. Using the achiral analog precludes any downstream enantioselective synthesis or the generation of chiral drug candidates.

Medicinal Chemistry Asymmetric Synthesis Drug Discovery

Supply Chain Purity: Documented 97% Purity Benchmark for Reliable Procurement

The target compound is commercially available with a documented purity of 97% (HPLC) from verified suppliers . This establishes a clear procurement specification that can be directly compared to alternative sources or analogs. In the absence of such a documented purity for a non-priority analog, procurement risk is significantly elevated due to the potential for unintended impurities affecting downstream reactions.

Procurement Sourcing Quality Specification

Validated Use as a Key Intermediate in Thyroid Hormone Analog Patent Synthesis

The target compound falls within the scope of chloropyridazine intermediates claimed in patent US20070032494A1 for the synthesis of thyroid hormone analogs [1]. The patent specifically describes the conversion of a chloropyridazine intermediate to a pyridazinone, a key step for generating thyroid receptor agonists. This validated synthetic utility provides a direct link to a known, patent-protected drug discovery program, something that generic pyridazine analogs like 3-(tert-butyl)pyridazine (CAS 215452-12-3) lack .

Patent Synthesis Thyroid Receptor Agonist Metabolic Disease

Optimal Use Cases for Procuring 3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine (CAS 1956331-91-1)


Enantioselective Synthesis of Chiral Drug Candidates Targeting Thyroid Hormone Receptors

Procurement of this dihydropyridazine is specifically justified when a project requires a chiral scaffold for the synthesis of thyroid receptor beta (TRβ) agonists, as outlined in US20070032494A1 [1]. The chiral center at C6 allows for the development of enantiomerically pure leads, a critical requirement for optimizing selectivity and reducing off-target effects in metabolic disease programs [2].

Quality-Controlled Scale-Up for Patent-Protected Intermediates

When scaling up a synthetic route referenced in pharmaceutical composition patents, the documented 97% purity of this compound provides a reliable starting point for process chemistry . This minimizes the risk of batch failure due to unknown impurities, a common issue when sourcing generic, non-validated pyridazine analogs [1].

Development of Selective Kinase Inhibitors Requiring Steric Bulk and a Reactive Handle

The combination of the bulky tert-butyl group (dictating conformational preferences) and the chlorine atom (enabling late-stage diversification via SNAr or cross-coupling) makes this compound ideal for building kinase-focused libraries. This dihydro scaffold can be strategically oxidized or functionalized, providing a synthetic versatility that achiral or unsubstituted pyridazines cannot match [2].

Quote Request

Request a Quote for 3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.